molecular formula C18H21N7O B2754586 N-(1-cyanocyclopentyl)-2-[3-(1-cyclopropyltetrazol-5-yl)anilino]acetamide CAS No. 1240971-70-3

N-(1-cyanocyclopentyl)-2-[3-(1-cyclopropyltetrazol-5-yl)anilino]acetamide

Cat. No.: B2754586
CAS No.: 1240971-70-3
M. Wt: 351.414
InChI Key: PRGRWAQCITVCHI-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-[3-(1-cyclopropyltetrazol-5-yl)anilino]acetamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclopentyl)-2-[3-(1-cyclopropyltetrazol-5-yl)anilino]acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the cyanocyclopentyl intermediate: This step involves the reaction of cyclopentanone with a cyanating agent under basic conditions to form the cyanocyclopentyl intermediate.

    Synthesis of the cyclopropyltetrazolyl intermediate: This involves the reaction of cyclopropylamine with sodium azide and a suitable catalyst to form the cyclopropyltetrazolyl intermediate.

    Coupling reaction: The final step involves coupling the cyanocyclopentyl intermediate with the cyclopropyltetrazolyl intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclopentyl)-2-[3-(1-cyclopropyltetrazol-5-yl)anilino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anilinoacetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted anilinoacetamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving specific molecular targets.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopentyl)-2-[3-(1-cyclopropyltetrazol-5-yl)anilino]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide: Known for its insecticidal activities.

    Cyclopropane-containing natural products: Known for their unique structural and chemical properties.

Uniqueness

N-(1-cyanocyclopentyl)-2-[3-(1-cyclopropyltetrazol-5-yl)anilino]acetamide is unique due to its combination of a cyanocyclopentyl group and a cyclopropyltetrazolyl group, which imparts distinct chemical and biological properties not commonly found in other compounds.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-[3-(1-cyclopropyltetrazol-5-yl)anilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O/c19-12-18(8-1-2-9-18)21-16(26)11-20-14-5-3-4-13(10-14)17-22-23-24-25(17)15-6-7-15/h3-5,10,15,20H,1-2,6-9,11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGRWAQCITVCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CNC2=CC=CC(=C2)C3=NN=NN3C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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